molecular formula C15H13BrS B13366455 4-Bromo-9,9-dimethyl-9H-thioxanthene

4-Bromo-9,9-dimethyl-9H-thioxanthene

Katalognummer: B13366455
Molekulargewicht: 305.2 g/mol
InChI-Schlüssel: YCQUDOIIENHZQC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Bromo-9,9-dimethyl-9H-thioxanthene is an organic compound that belongs to the thioxanthene family It is characterized by the presence of a bromine atom at the 4th position and two methyl groups at the 9th position on the thioxanthene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-9,9-dimethyl-9H-thioxanthene typically involves the bromination of 9,9-dimethylthioxanthene. One common method is to react 9,9-dimethylthioxanthene with bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at room temperature to ensure selective bromination at the 4th position.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.

Analyse Chemischer Reaktionen

Types of Reactions

4-Bromo-9,9-dimethyl-9H-thioxanthene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The thioxanthene ring can be oxidized to form thioxanthone derivatives.

    Reduction Reactions: The compound can be reduced to form 9,9-dimethylthioxanthene.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under mild conditions.

Major Products Formed

    Substitution: Products include various substituted thioxanthenes depending on the nucleophile used.

    Oxidation: Thioxanthone derivatives are formed.

    Reduction: 9,9-Dimethylthioxanthene is the primary product.

Wissenschaftliche Forschungsanwendungen

4-Bromo-9,9-dimethyl-9H-thioxanthene has several applications in scientific research:

    Organic Electronics: It is used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its photophysical properties.

    Photochemistry: The compound serves as a photocatalyst in various organic reactions, including polymerization and photochemical transformations.

    Material Science: It is employed in the synthesis of advanced materials with specific electronic and optical properties.

    Biological Studies: Research is ongoing to explore its potential as a fluorescent probe in biological imaging.

Wirkmechanismus

The mechanism by which 4-Bromo-9,9-dimethyl-9H-thioxanthene exerts its effects is primarily through its interaction with light. Upon absorption of light, the compound undergoes electronic excitation, leading to the formation of reactive intermediates. These intermediates can participate in various photochemical reactions, facilitating processes such as polymerization and oxidation. The molecular targets and pathways involved include the activation of specific functional groups and the generation of reactive oxygen species.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4,5-Dibromo-2,7-di-tert-butyl-9,9-dimethyl-9H-thioxanthene
  • 9,9-Dimethylthioxanthene
  • Thioxanthone

Uniqueness

4-Bromo-9,9-dimethyl-9H-thioxanthene is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring precise control over photophysical behavior and reactivity. Compared to other thioxanthene derivatives, it offers a balance of stability and reactivity, making it a versatile compound in both research and industrial applications.

Eigenschaften

Molekularformel

C15H13BrS

Molekulargewicht

305.2 g/mol

IUPAC-Name

4-bromo-9,9-dimethylthioxanthene

InChI

InChI=1S/C15H13BrS/c1-15(2)10-6-3-4-9-13(10)17-14-11(15)7-5-8-12(14)16/h3-9H,1-2H3

InChI-Schlüssel

YCQUDOIIENHZQC-UHFFFAOYSA-N

Kanonische SMILES

CC1(C2=C(C(=CC=C2)Br)SC3=CC=CC=C31)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.